2-Amino-3-bromo-6-methylbenzoic acid

Organic Synthesis Medicinal Chemistry Building Block

Many polysubstituted benzoic acids lack a site-selective halogen for orthogonal functionalization, forcing inefficient multi-step sequences. This compound solves that with a dedicated 3-bromo substituent. - **Key differentiator**: Enables site-selective cross-coupling (Suzuki, Buchwald-Hartwig) at the 3-position while leaving amino and carboxy handles intact. - **Outcome**: Direct access to complex drug-like scaffolds not possible from non-brominated analogs. - **Supply**: Research quantities available; immediate shipment for medicinal chemistry and library synthesis.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1555265-22-9
Cat. No. B3004094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-6-methylbenzoic acid
CAS1555265-22-9
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)N)C(=O)O
InChIInChI=1S/C8H8BrNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyPZQRATMODGGVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-bromo-6-methylbenzoic Acid: Aromatic Building Block


2-Amino-3-bromo-6-methylbenzoic acid (C8H8BrNO2, MW: 230.06 g/mol) is a polysubstituted benzoic acid derivative. Its structure features a primary amino group (at the 2-position), a bromine atom (at the 3-position), and a methyl group (at the 6-position) on a benzoic acid core . This unique substitution pattern classifies it as an aromatic building block with three distinct functional handles, offering a specific vector for synthetic elaboration .

Bromo handle Enables site-selective cross-coupling
Amino group Supports further derivatization
Methyl substituent Modulates steric and electronic profile

Limitations of Non-Brominated Analogs


Replacing this compound with its non-brominated analog, such as 2-Amino-6-methylbenzoic acid (CAS 4389-50-8), fundamentally alters its synthetic utility. The 3-bromo substituent is not a mere structural variant; it is a dedicated reactive site that enables site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Without this halogen, such orthogonal functionalization of the aromatic core is impossible. Therefore, generic substitution is not viable when the specific molecular architecture of the target derivative requires this exact halogen placement.

Target compound
Non-brominated analog
Halogen handle
Bromo at C3
Absent
Cross-coupling capability
Supported
Not feasible
Substitution may exclude site-selective functionalization and limit accessible derivative space; validate synthetic route compatibility.

Synthetic Utility of 2-Amino-3-bromo-6-methylbenzoic Acid


Cross-Coupling Handle

The presence of a bromine atom at the 3-position provides a functional handle for transition metal-catalyzed cross-coupling reactions. This capability is entirely absent in the closely related analog 2-Amino-6-methylbenzoic acid (CAS 4389-50-8) . This is a qualitative differentiation in synthetic potential.

Cross-coupling handle
Data to verify
Present: bromo at C3 vs absent in analog
Enables site-selective cross-coupling
Qualitative synthetic potential; validate under specific conditions
Organic Synthesis Medicinal Chemistry Building Block

Applications of 2-Amino-3-bromo-6-methylbenzoic Acid


Site-Specific Heterocycle & Biaryl Synthesis

As demonstrated by the presence of its 3-bromo substituent, this compound is specifically suited as a starting material or intermediate in cross-coupling reactions to generate complex scaffolds that are inaccessible from non-halogenated analogs. This is essential for synthesizing libraries of drug-like molecules with precise substitution patterns .

Application
Selection Property
Validation Focus
Site-specific heterocycle & biaryl synthesis
Bromo substituent for cross-coupling
Desired substitution pattern outcome

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